[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride
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Overview
Description
“[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride” is a chemical compound with the molecular formula C6H7ClN2·HCl . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular weight of “[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride” is 179.05 . The structure includes a hydrazine group attached to a chlorophenyl group .Chemical Reactions Analysis
While the specific chemical reactions involving “[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride” are not detailed in the search results, it’s known that 4-Chlorophenylhydrazine hydrochloride reacts with 3-acetonyl-5-cyano-1,2,4-thiadiazole .Physical And Chemical Properties Analysis
“[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride” is a powder . Its melting point is 216 °C (dec.) (lit.) .Scientific Research Applications
Environmental Monitoring
- Detection of Water Pollutants : [1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride is significant in environmental chemistry, particularly for detecting water pollutants. A study by Tahernejad-Javazmi et al. (2018) utilized a new hydroquinone derivative for the electro-catalytic measurement of hydrazine, helping in the simultaneous determination of hydrazine and 4-chlorophenol in solution.
Pharmaceutical Research
Synthesis of Antimicrobial Agents : The compound is used in synthesizing new quinazolines with potential antimicrobial properties. Desai et al. (2007) investigated compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and hydrazine hydrate, exhibiting antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).
Development of Cytotoxic Agents : Flefel et al. (2015) explored the synthesis of novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile derivatives using 1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)propen-1-one and hydrazine hydrate. These compounds showed significant inhibitory effects against tumor cell lines (Flefel, Abbas, Mageid, & Zaghary, 2015).
Chemical Synthesis
Synthesis of Schiff and Mannich Bases : In a study by Bekircan et al. (2008), ethyl imidate hydrochlorides reacted with hydrazine hydrate to form substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, leading to the formation of Schiff and N-Mannich bases. These compounds were confirmed through various spectral analyses (Bekircan & Bektaş, 2008).
Chemical Synthesis under Ultrasound Irradiation : Machado et al. (2011) demonstrated the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates and 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, showing high regioselectivity and yields (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Safety and Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)ethylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-6(11-10)7-2-4-8(9)5-3-7;/h2-6,11H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARKXZSJYVVKCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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